1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 g/mol This compound is characterized by the presence of an azetidine ring substituted with hydroxymethyl groups and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one typically involves the reaction of azetidine derivatives with appropriate reagents to introduce the hydroxymethyl and prop-2-en-1-one functionalities. One common synthetic route involves the reaction of 3,3-bis(hydroxymethyl)azetidine with acrolein under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The prop-2-en-1-one moiety can be reduced to form the corresponding alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups and the prop-2-en-1-one moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one can be compared with other azetidine derivatives and compounds with similar functional groups:
3-(Prop-1-en-2-yl)azetidin-2-one: Shares the azetidine ring but differs in the substitution pattern, leading to different chemical properties and applications.
1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3,3-bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-7(12)9-3-8(4-9,5-10)6-11/h2,10-11H,1,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCKFWGMUQXOQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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